Phosphoramidimidic acid, N,N-bis(2-chloroethyl)-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-, diethyl ester
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Overview
Description
Phosphoramidimidic acid, N,N-bis(2-chloroethyl)-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-, diethyl ester is a complex organic compound that features both phosphoramidimidic and glucopyranosyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphoramidimidic acid, N,N-bis(2-chloroethyl)-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-, diethyl ester typically involves multiple steps:
Formation of the Phosphoramidimidic Core: This step involves the reaction of a phosphoramidimidic acid precursor with 2-chloroethyl groups under controlled conditions.
Attachment of the Glucopyranosyl Group: The glucopyranosyl group is introduced through a glycosylation reaction, where the tetra-O-acetyl-beta-D-glucopyranosyl moiety is attached to the phosphoramidimidic core.
Esterification: The final step involves esterification to form the diethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phosphoramidimidic core.
Reduction: Reduction reactions could be used to modify the glucopyranosyl group or the phosphoramidimidic core.
Substitution: The chloroethyl groups are likely sites for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phosphoramidimidic acids with different oxidation states, while substitution could introduce various functional groups in place of the chloroethyl groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a catalyst in certain organic reactions.
Biology
Bioconjugation: Used in the conjugation of biomolecules for research purposes.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent.
Diagnostic Tools: Used in the development of diagnostic assays.
Industry
Material Science:
Agriculture: Investigated for use in agrochemicals.
Mechanism of Action
The mechanism of action of Phosphoramidimidic acid, N,N-bis(2-chloroethyl)-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-, diethyl ester would depend on its specific application. For example, as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Phosphoramidic Acids: Compounds with similar phosphoramidic cores.
Glucopyranosyl Derivatives: Compounds with similar glucopyranosyl groups.
Chloroethyl Esters: Compounds with similar chloroethyl ester functionalities.
Uniqueness
Phosphoramidimidic acid, N,N-bis(2-chloroethyl)-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-, diethyl ester is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
155919-82-7 |
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Molecular Formula |
C22H37Cl2N2O11P |
Molecular Weight |
607.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[2-chloroethyl-[2-chloroethylimino(diethoxy)-λ5-phosphanyl]amino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C22H37Cl2N2O11P/c1-7-32-38(33-8-2,25-11-9-23)26(12-10-24)22-21(36-17(6)30)20(35-16(5)29)19(34-15(4)28)18(37-22)13-31-14(3)27/h18-22H,7-13H2,1-6H3/t18-,19-,20+,21-,22-/m1/s1 |
InChI Key |
CXWDELGQXAJFQD-QMCAAQAGSA-N |
Isomeric SMILES |
CCOP(=NCCCl)(N(CCCl)[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OCC |
Canonical SMILES |
CCOP(=NCCCl)(N(CCCl)C1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OCC |
Origin of Product |
United States |
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